molecular formula C22H30O3 B15081877 20-Spirox-4-ene-3,20-dione

20-Spirox-4-ene-3,20-dione

Cat. No.: B15081877
M. Wt: 342.5 g/mol
InChI Key: UWBICEKKOYXZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Spirox-4-ene-3,20-dione: is a synthetic, steroidal compound belonging to the spirolactone group. It was developed in the 1950s by G. D. Searle & Company. This compound is known for its antimineralocorticoid properties, meaning it can antagonize the effects of mineralocorticoids, which are hormones that regulate electrolyte and water balance in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 20-Spirox-4-ene-3,20-dione involves several synthetic steps. One common method includes the use of formaldehyde acetal in the presence of phosphorus oxychloride to achieve 6-methylenation of 3-oxo-Δ4 steroids . Another method involves the nitrile method, which results in high yields from androst-4-en-3,20-dione .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 20-Spirox-4-ene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize related compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, 20-Spirox-4-ene-3,20-dione is used as a precursor for synthesizing other steroidal compounds. Its unique structure makes it a valuable starting material for various chemical transformations.

Biology: In biological research, this compound is studied for its effects on mineralocorticoid receptors. It helps in understanding the role of these receptors in physiological processes and diseases.

Medicine: Medically, this compound has been investigated for its potential use as a diuretic and in treating conditions like congestive heart failure due to its antimineralocorticoid properties .

Industry: In the industrial sector, this compound is used in the production of other steroidal drugs and chemicals. Its synthesis and modification are crucial for developing new pharmaceuticals.

Mechanism of Action

20-Spirox-4-ene-3,20-dione exerts its effects by antagonizing mineralocorticoid receptors. These receptors are involved in regulating electrolyte and water balance in the body. By blocking these receptors, the compound can reduce the effects of mineralocorticoids, leading to increased excretion of sodium and water, which is beneficial in conditions like congestive heart failure .

Comparison with Similar Compounds

  • 6,7-Dihydrocanrenone
  • Spironolactone
  • Canrenone

Uniqueness: 20-Spirox-4-ene-3,20-dione is unique due to its specific structure and the balance of its antimineralocorticoid and antiandrogenic activities. While other compounds like spironolactone have higher oral potency, this compound serves as a prototype for the spirolactone family and has been crucial in the development of more potent derivatives .

Properties

IUPAC Name

10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBICEKKOYXZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862495
Record name 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.